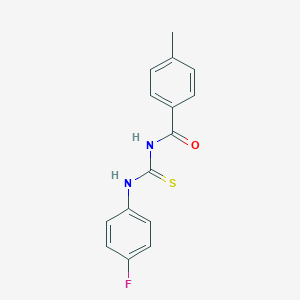![molecular formula C22H17N3O2S B410510 2-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B410510.png)
2-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide typically involves the reaction of 2-methylbenzoyl chloride with 2-phenylbenzooxazole-5-amine in the presence of a base, followed by the addition of thiourea. The reaction conditions may include:
- Solvent: Common solvents like dichloromethane or ethanol.
- Temperature: The reaction may be carried out at room temperature or under reflux conditions.
- Catalysts: Bases such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines.
Applications De Recherche Scientifique
2-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide may have several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function.
Chemical Reactions: It may act as a nucleophile or electrophile, participating in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methyl-benzoyl)-3-(2-phenyl-benzooxazol-5-yl)-urea: Similar structure but with an oxygen atom instead of sulfur.
1-(2-Methyl-benzoyl)-3-(2-phenyl-benzooxazol-5-yl)-guanidine: Contains a guanidine group instead of thiourea.
Uniqueness
2-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide is unique due to the presence of both benzoyl and benzooxazole moieties, which may impart distinct chemical and biological properties compared to other thioureas.
Propriétés
Formule moléculaire |
C22H17N3O2S |
|---|---|
Poids moléculaire |
387.5g/mol |
Nom IUPAC |
2-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C22H17N3O2S/c1-14-7-5-6-10-17(14)20(26)25-22(28)23-16-11-12-19-18(13-16)24-21(27-19)15-8-3-2-4-9-15/h2-13H,1H3,(H2,23,25,26,28) |
Clé InChI |
VTBATXMCMNPRRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(4-METHYLBENZOYL)THIOUREA](/img/structure/B410427.png)
![3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA](/img/structure/B410428.png)

![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B410431.png)
![4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B410432.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B410433.png)
![2-chloro-N-[3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B410436.png)
![4-methyl-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B410439.png)
![N-[(4-ethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410440.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410443.png)
![N-[(3-chlorophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410444.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410446.png)
![N-[(2-fluorophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410448.png)

